molecular formula C14H17NO2 B8657446 5-Hexenoic acid, 2-[(phenylmethylene)amino]-, methyl ester CAS No. 110511-03-0

5-Hexenoic acid, 2-[(phenylmethylene)amino]-, methyl ester

Cat. No. B8657446
M. Wt: 231.29 g/mol
InChI Key: MQILIHHNHVIYEF-UHFFFAOYSA-N
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Patent
US05491143

Procedure details

In step a, the N-(phenylmethylene)glycine methyl ester of structure 55 can be treated with one equivalent of a non-nucleophilic base, such as lithiumdiisopropylamide, in a suitable aprotic solvent, such as tetrahydrofuran, followed by addition of a 4-halobutene of structure 56 to give 2-(3-butenyl)-N-(phenylmethylene)glycine methyl ester of structure 57.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
non-nucleophilic base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-halobutene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[CH2:4][N:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C([N-]C(C)C)(C)C.[Li+].O1[CH2:26][CH2:25][CH2:24][CH2:23]1>>[CH3:1][O:2][C:3](=[O:13])[CH:4]([CH2:26][CH2:25][CH:24]=[CH2:23])[N:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CN=CC1=CC=CC=C1)=O
Name
non-nucleophilic base
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
4-halobutene
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C(N=CC1=CC=CC=C1)CCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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